N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide
Description
N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core linked to a 3-(trifluoromethyl)benzenesulfonamide group. The pyrazolo[1,5-a]pyridine scaffold is a bicyclic system known for its versatility in medicinal chemistry, often exploited for its electron-rich aromatic system and ability to engage in hydrogen bonding.
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3N3O2S/c15-14(16,17)10-2-1-3-13(8-10)23(21,22)19-11-5-7-20-12(9-11)4-6-18-20/h1-9,19H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSVWXCBFZSEBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC3=CC=NN3C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyridine core. One common approach is the cyclization of appropriate precursors, such as pyridine derivatives, under specific conditions. The trifluoromethylbenzenesulfonamide group is then introduced through a sulfonation reaction.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH₄).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry and Biology: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activity, including its role as an enzyme inhibitor or receptor antagonist.
Medicine: N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its unique structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry: In the materials science industry, this compound can be used in the design of advanced materials with specific properties, such as enhanced stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors or enzymes, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs with Pyrazolo[1,5-a]pyrimidine Cores
Pyrazolo[1,5-a]pyrimidines are closely related heterocycles, differing by an additional nitrogen atom in the six-membered ring. Key examples include:
Key Differences :
Sulfonamide-Containing Analogs
Sulfonamide derivatives are prevalent in drug design due to their bioisosteric resemblance to carboxylic acids. Notable examples include:
Key Differences :
Trifluoromethyl-Substituted Analogs
The -CF₃ group is a common feature in bioactive compounds. Examples include:
Key Differences :
- Position of -CF₃ : The target compound’s -CF₃ is on the benzenesulfonamide, whereas analogs often place it on the heterocyclic core (e.g., position 7 in pyrazolo[1,5-a]pyrimidines), affecting electron distribution .
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the synthesis, biological evaluation, and therapeutic implications of this compound, drawing on diverse research studies and findings.
Chemical Structure and Synthesis
The compound features a pyrazolo[1,5-a]pyridine core, which is well-known for its diverse biological activities. The synthesis typically involves the reaction of 3-(trifluoromethyl)benzenesulfonamide with various pyrazole derivatives. For example, the synthesis pathway may include:
- Formation of Pyrazole Derivative : Starting with 3-methyl-1H-pyrazol-5-amine.
- Coupling Reaction : Reacting the pyrazole with 3-(trifluoromethyl)benzenesulfonyl chloride under suitable conditions to yield the target compound.
1. Anticancer Properties
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine scaffold exhibit potent anticancer activity through selective inhibition of specific kinases. For instance:
- Pim-1 Kinase Inhibition : Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives can inhibit Pim-1 kinase effectively, which is implicated in various cancers. Inhibition of Pim-1 leads to suppression of cell growth and induction of apoptosis in cancer cells .
| Compound | IC50 (µM) | Target Kinase |
|---|---|---|
| Compound 11b | <1 | Pim-1 |
| Compound 9a | 0.5 | Flt-3 |
2. Selectivity and Safety Profile
The selectivity of this compound against other kinases is crucial for minimizing side effects. The selectivity profile indicates that while it effectively inhibits Pim-1, it exhibits minimal activity against other kinases at therapeutic concentrations .
3. Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit various enzymes involved in cancer progression and inflammation. For example:
- Inhibition of BAD Phosphorylation : The compound showed significant inhibition of BAD phosphorylation at serine 112, a marker for apoptosis regulation .
Case Studies and Research Findings
Numerous studies have evaluated the biological activity of related compounds, providing insights into their therapeutic potential:
- A study on pyrazolo[1,5-a]pyrimidines demonstrated that these compounds could suppress tumor growth in xenograft models by inhibiting key signaling pathways associated with cell survival .
- Another investigation highlighted the role of these compounds in modulating inflammatory responses through inhibition of MAPK pathways .
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of N-(pyrazolo[1,5-a]pyridin-5-yl)-3-(trifluoromethyl)benzenesulfonamide?
Methodological Answer:
The synthesis involves multi-step organic reactions, including cross-coupling, cyclization, and sulfonamide formation. Key steps include:
- Precursor selection : Use pyrazolo[1,5-a]pyridine derivatives and 3-(trifluoromethyl)benzenesulfonyl chloride as starting materials.
- Reaction optimization : Control temperature (e.g., 80–120°C for coupling reactions) and solvent choice (e.g., DMF or THF for polar aprotic conditions) to minimize side products .
- Purification : Employ column chromatography with gradients (e.g., hexane/ethyl acetate) and recrystallization for high purity (>95%) .
Advanced: How can structural modifications enhance the compound’s selectivity for PARG inhibition in cancer research?
Methodological Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to the pyrazolo[1,5-a]pyridine ring to improve binding to PARG’s catalytic domain .
- Sulfonamide tuning : Replace the trifluoromethyl group with halogens (e.g., -Cl) to evaluate steric and electronic effects on enzyme affinity .
- SAR studies : Compare IC₅₀ values of derivatives in PARG inhibition assays (e.g., ADP-ribose hydrolysis assays) to identify optimal substituents .
Basic: What analytical techniques validate the structural integrity of this compound post-synthesis?
Methodological Answer:
- NMR spectroscopy : Confirm proton environments (¹H NMR) and carbon backbone (¹³C NMR); e.g., pyrazolo[1,5-a]pyridine protons resonate at δ 7.5–8.5 ppm .
- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 383.08) .
- Elemental analysis : Ensure deviations between theoretical and experimental C/H/N values are <0.4% .
Advanced: How do solubility and logP impact in vivo pharmacokinetics, and what formulation strategies address these challenges?
Methodological Answer:
- Physicochemical profiling : Measure solubility in PBS (pH 7.4) and logP via shake-flask/HPLC methods. For this compound, logP ≈ 3.2 indicates moderate lipophilicity, requiring solubilizers .
- Formulation : Use TPGS (Vitamin E-based surfactant) or cyclodextrin inclusion complexes to enhance bioavailability in animal models .
- In vivo testing : Monitor plasma half-life (t₁/₂) and AUC in rodent models to correlate solubility with efficacy .
Advanced: How to resolve contradictions in reported bioactivity data (e.g., inconsistent IC₅₀ values across studies)?
Methodological Answer:
- Assay standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration in kinase assays) .
- Control compounds : Include reference inhibitors (e.g., Celecoxib for COX-2 studies) to calibrate inter-lab variability .
- Meta-analysis : Compare data across studies using standardized metrics (e.g., normalized % inhibition at 10 µM) .
Basic: What computational tools predict binding modes of this compound with kinase targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Key residues: Lys721 and Thr766 in EGFR’s ATP-binding pocket .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2.0 Å) .
- Pharmacophore mapping : Identify critical features (e.g., sulfonamide H-bond donors) using MOE .
Advanced: What in vivo models are appropriate for evaluating toxicity and efficacy against resistant bacterial strains?
Methodological Answer:
- Mycobacterium tuberculosis : Use murine infection models to assess minimum inhibitory concentration (MIC) and lung burden reduction .
- Toxicity profiling : Conduct acute toxicity studies in BALB/c mice (LD₅₀ determination) and histopathological analysis of liver/kidney tissues .
- Resistance testing : Compare efficacy against wild-type vs. efflux-pump-overexpressing strains (e.g., M. smegmatis ΔLfrA) .
Advanced: How to design analogues with improved metabolic stability without compromising potency?
Methodological Answer:
- Metabolic soft spot identification : Use liver microsome assays to detect vulnerable sites (e.g., pyrazole ring oxidation) .
- Isosteric replacement : Substitute metabolically labile groups (e.g., -CH₃ with -CF₃) to block cytochrome P450 metabolism .
- PK/PD studies : Measure t₁/₂ and clearance rates in Sprague-Dawley rats to prioritize stable derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
